molecular formula C20H15N3O4 B4698125 N-(2-methyl-5-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

N-(2-methyl-5-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

Cat. No. B4698125
M. Wt: 361.3 g/mol
InChI Key: VWFPSVIKIIMCEP-UHFFFAOYSA-N
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Description

N-(2-methyl-5-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide, also known as MNBA, is a synthetic compound that has gained attention in scientific research due to its potential biological activities. MNBA is a derivative of 2-oxobenzo[cd]indole, which is a heterocyclic compound that has been shown to possess a wide range of pharmacological properties, including anti-cancer, anti-inflammatory, and anti-viral activities.

Mechanism of Action

The mechanism of action of N-(2-methyl-5-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is not fully understood. However, it has been suggested that N-(2-methyl-5-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide may exert its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and blocking cell cycle progression. N-(2-methyl-5-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide may also exert its anti-inflammatory activity by inhibiting the NF-κB signaling pathway. The anti-viral activity of N-(2-methyl-5-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide may be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
N-(2-methyl-5-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has been shown to have minimal toxicity in vitro. In addition, N-(2-methyl-5-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has been found to be stable in human plasma, which suggests that it may have potential for use in vivo. N-(2-methyl-5-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins in cancer cells. N-(2-methyl-5-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

N-(2-methyl-5-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has several advantages for use in lab experiments. It is stable in human plasma and has minimal toxicity in vitro. N-(2-methyl-5-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has also been shown to inhibit the growth of various cancer cell lines and possess anti-inflammatory and anti-viral activities. However, N-(2-methyl-5-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has some limitations for use in lab experiments. The synthesis of N-(2-methyl-5-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is complex and time-consuming, which may limit its availability for research. In addition, the mechanism of action of N-(2-methyl-5-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on N-(2-methyl-5-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide. One potential direction is to investigate the mechanism of action of N-(2-methyl-5-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide in more detail. This may help to identify potential targets for N-(2-methyl-5-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide and improve its efficacy. Another potential direction is to investigate the potential use of N-(2-methyl-5-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide in combination with other anti-cancer agents. This may help to improve the efficacy of N-(2-methyl-5-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide and reduce the risk of drug resistance. Finally, further research is needed to investigate the potential use of N-(2-methyl-5-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide in vivo. This may help to determine the safety and efficacy of N-(2-methyl-5-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide for use in humans.
Conclusion:
In conclusion, N-(2-methyl-5-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is a synthetic compound that has gained attention in scientific research due to its potential biological activities. N-(2-methyl-5-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has been shown to possess anti-cancer, anti-inflammatory, and anti-viral activities. The mechanism of action of N-(2-methyl-5-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is not fully understood, but it may exert its activity by inducing apoptosis, inhibiting cell proliferation, and blocking cell cycle progression. N-(2-methyl-5-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has several advantages for use in lab experiments, but its synthesis is complex and time-consuming. Future research on N-(2-methyl-5-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide should focus on investigating the mechanism of action, potential use in combination with other anti-cancer agents, and potential use in vivo.

Scientific Research Applications

N-(2-methyl-5-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has been shown to possess a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral activities. N-(2-methyl-5-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, N-(2-methyl-5-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. N-(2-methyl-5-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has also been found to possess anti-viral activity against herpes simplex virus type 1.

properties

IUPAC Name

N-(2-methyl-5-nitrophenyl)-2-(2-oxobenzo[cd]indol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4/c1-12-8-9-14(23(26)27)10-16(12)21-18(24)11-22-17-7-3-5-13-4-2-6-15(19(13)17)20(22)25/h2-10H,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFPSVIKIIMCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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